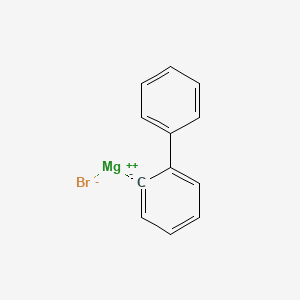

2-Biphenylmagnesium bromide

Description

Historical Context and Significance of Grignard Reagents in Carbon-Carbon Bond Formation

The advent of Grignard reagents in 1900 by French chemist François Auguste Victor Grignard, a discovery for which he was awarded the Nobel Prize in Chemistry in 1912, marked a pivotal moment in organic chemistry. numberanalytics.comnumberanalytics.comwikipedia.org Prior to this, the formation of carbon-carbon bonds, a fundamental process in building molecular frameworks, was a significant challenge for chemists. numberanalytics.com Grignard reagents, with the general formula R-Mg-X (where R is an organic group and X is a halogen), provided a relatively straightforward and highly effective solution. numberanalytics.com

The key to their utility lies in the nature of the carbon-magnesium bond. thermofisher.com Because magnesium is less electronegative than carbon, the bond is polarized, rendering the carbon atom nucleophilic and giving it carbanionic character. numberanalytics.comallen.in This nucleophilic carbon can then readily attack electrophilic centers, most notably the carbon atom of a carbonyl group in aldehydes and ketones, to form new carbon-carbon bonds. wikipedia.orgmt.com This reaction, known as the Grignard reaction, is a powerful tool for synthesizing a wide array of organic compounds, including primary, secondary, and tertiary alcohols. thermofisher.commt.com The versatility and reliability of Grignard reagents have made them indispensable in both academic research and industrial applications, including the synthesis of natural products, pharmaceuticals, and agrochemicals. numberanalytics.comnumberanalytics.comthermofisher.com

Distinctive Characteristics of Aryl Grignard Reagents in Synthetic Pathways

Aryl Grignard reagents, where the magnesium halide is attached to an aromatic ring, possess unique characteristics that distinguish them from their alkyl counterparts. While both are potent nucleophiles, the electronic properties of the aryl group influence their reactivity. fiveable.me The aromatic ring can participate in resonance, which can affect the stability and nucleophilicity of the reagent. fiveable.me

Aryl Grignard reagents are instrumental in the synthesis of biaryl compounds, which are prevalent motifs in many pharmaceuticals and materials. They readily participate in cross-coupling reactions, often catalyzed by transition metals like nickel or palladium, to form new carbon-carbon bonds between aromatic rings. researchgate.net Furthermore, the steric hindrance provided by the aryl group can influence the stereochemical outcome of reactions. rsc.org The ortho-substituents on an aryl Grignard reagent, for instance, can direct the course of a reaction, leading to the selective formation of specific products. rsc.org These distinct features make aryl Grignard reagents a powerful and specific tool for the targeted synthesis of complex aromatic molecules.

Positioning of 2-Biphenylmagnesium bromide within Contemporary Synthetic Chemistry

This compound, a specific type of aryl Grignard reagent, holds a significant position in modern organic synthesis. Its structure, featuring a biphenyl (B1667301) moiety, makes it a valuable precursor for the introduction of the 2-biphenyl group into various molecular scaffolds. This is particularly relevant in the synthesis of complex ligands for catalysis and in the construction of molecules with specific steric and electronic properties. researchgate.net

Research has demonstrated the utility of this compound in a variety of synthetic transformations. For example, it has been employed in reactions with phosphine (B1218219) chlorides to synthesize bulky phosphine ligands, which are crucial for various catalytic cross-coupling reactions. researchgate.net It also participates in addition reactions to carbonyl compounds, although its steric bulk can sometimes lead to unexpected reaction pathways. ed.ac.ukresearchgate.net For instance, the reaction of this compound with 4,5-dimethoxy-1,3-indanedione resulted in the formation of a dihydroisobenzofuran derivative instead of the expected diol, highlighting the influence of its sterically demanding nature. ed.ac.uk Furthermore, iron-catalyzed cross-coupling reactions of this compound with alkyl halides have been shown to proceed in high yields, offering an efficient method for the synthesis of alkylbiphenyls. asianpubs.org These examples underscore the unique reactivity of this compound and its role as a specialized reagent for the construction of sterically hindered and electronically distinct molecules.

Interactive Data Table: Properties of this compound

| Property | Value |

| Linear Formula | C₆H₅C₆H₄MgBr |

| Molecular Weight | 257.41 |

| CAS Number | 82214-69-5 |

| Concentration | Typically 0.5 M in diethyl ether |

| Density | 0.800 g/mL at 25 °C (lit.) |

| Reaction Type | Grignard Reaction |

Data sourced from Sigma-Aldrich sigmaaldrich.comsigmaaldrich.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;phenylbenzene;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9.BrH.Mg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1-9H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVOYNVIWKWAIN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=[C-]2.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82214-69-5 | |

| Record name | 2-Biphenylmagnesium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Biphenylmagnesium Bromide

Preparation from 2-Bromobiphenyl (B48390) and Magnesium

The most conventional route to 2-biphenylmagnesium bromide involves the direct reaction of an aryl halide, 2-bromobiphenyl, with magnesium metal. wikipedia.org This process, a standard Grignard reaction, is subject to an induction period and requires careful control of conditions to ensure successful initiation and completion. wikipedia.org

The formation of Grignard reagents necessitates the use of ether solvents, which stabilize the organomagnesium compound. wikipedia.orgacs.org Tetrahydrofuran (B95107) (THF) and diethyl ether are the most common solvents employed for the synthesis of this compound.

The reaction is typically performed by adding a solution of 2-bromobiphenyl to magnesium turnings in the chosen anhydrous solvent under an inert atmosphere. chemicalbook.comclockss.org Specific laboratory-scale preparations demonstrate a range of reaction conditions. For instance, one method involves refluxing 2-bromobiphenyl with magnesium turnings in THF for two hours to produce the Grignard reagent. chemicalbook.com Another approach describes the reaction being stirred at ambient temperature overnight in THF. beilstein-journals.org The resulting Grignard reagent is often used in situ for subsequent reactions, though it is also commercially available as a 0.5 M solution in diethyl ether. clockss.orgsigmaaldrich.com

Table 1: Classical Synthesis Conditions for this compound

| Reactants | Solvent | Conditions | Reference |

|---|---|---|---|

| 2-Bromobiphenyl, Magnesium turnings | Tetrahydrofuran (THF) | Reflux for 2 hours | chemicalbook.com |

| 2-Bromobiphenyl, Magnesium turnings | Tetrahydrofuran (THF) | Stirred at ambient temperature overnight | beilstein-journals.org |

| 2-Bromobiphenyl, Magnesium | Tetrahydrofuran (THF) | Prepared in situ under reflux | clockss.org |

| Not specified | Diethyl ether | Commercially available as 0.5 M solution | sigmaaldrich.com |

A critical challenge in Grignard reagent synthesis is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, inhibiting the reaction. wikipedia.orgstackexchange.com Various methods have been developed to weaken this layer and activate the magnesium.

Mechanical methods like crushing or stirring the magnesium pieces can expose fresh, reactive surfaces. wikipedia.org However, chemical activation is more common. Activating agents are not meant to activate the Grignard reagent itself, but rather the magnesium metal surface. stackexchange.com

Iodine (I₂) : A traditional and effective activating agent is a small crystal of iodine. wikipedia.orgresearchgate.net Heating magnesium in the presence of iodine vapor is a common laboratory practice. researchgate.net Iodine is believed to increase the reactivity of the magnesium surface by increasing the density of reactive sites. acs.org On an industrial scale, activation with iodine has been a standard method for decades, though monitoring the reaction's initiation can be difficult. acs.org

1,2-Dibromoethane : This is another widely used activator. wikipedia.org Its advantage is that its reaction with magnesium produces ethene gas, providing a visual cue that the activation has been successful. wikipedia.orgstackexchange.com It has been found to be a more reliable activator than iodine in some industrial settings. acs.org

Lithium Chloride (LiCl) : The addition of lithium chloride has been shown to be highly effective in facilitating Grignard reagent formation. LiCl aids in breaking down the passivating MgO layer and enhances the solubility of the resulting organomagnesium species. thieme-connect.de

Table 2: Common Activating Agents for Magnesium

| Activating Agent | Mechanism of Action | Observational Cue | Reference |

|---|---|---|---|

| Iodine (I₂) | Increases the density of reactive sites on the Mg surface. | Disappearance of iodine color. | researchgate.netacs.org |

| 1,2-Dibromoethane | Reacts with Mg to expose fresh metal surface. | Observation of ethene gas bubbles. | wikipedia.orgstackexchange.com |

| Diisobutylaluminum hydride (DIBAH) | Removes moisture and activates the metal surface. | Allows for initiation at lower temperatures. | acs.org |

Advanced Preparative Routes and Optimized Reaction Protocols

To overcome the limitations of classical Grignard synthesis, including initiation difficulties and variable reactivity, more advanced and optimized protocols have been developed.

A significant advancement in Grignard chemistry is the use of lithium chloride to form highly reactive organomagnesium reagents, often referred to as "turbo-Grignard" reagents. thieme-connect.de The preparation of a this compound–lithium chloride complex has been specifically reported. chemistryviews.orgntu.edu.sg This complex is synthesized from 2-bromobiphenyl and a form of magnesium presolubilized with LiCl (Mg·LiCl). chemistryviews.orgntu.edu.sg

The presence of LiCl prevents the precipitation of the Grignard reagent and breaks up the Schlenk equilibrium, leading to a more soluble and kinetically more reactive species. thieme-connect.de These complexes exhibit enhanced reactivity and are particularly useful in challenging reactions, such as the chromium-catalyzed synthesis of phenanthrenes from 2-biaryl Grignard reagents and alkynes. chemistryviews.orgntu.edu.sg The use of this compound in the presence of LiCl has also been noted in copper-catalyzed coupling reactions. researchgate.netresearchgate.net

While specific literature detailing the flow synthesis of this compound is sparse, the continuous synthesis of Grignard reagents, in general, is a well-established trend in modern organic chemistry. acs.orgaiche.orgresearchgate.net This methodology offers significant advantages in safety, scalability, and consistency over traditional batch processes. aiche.org

Flow chemistry approaches typically involve passing a solution of the organic halide through a packed-bed reactor containing magnesium turnings or powder. researchgate.netvapourtec.com The magnesium can be activated in situ, and the consistent flow over the reactive metal surface allows for stable and continuous production of the Grignard reagent. vapourtec.com This method mitigates the safety risks associated with the highly exothermic nature of Grignard formation and the pyrophoric character of magnesium. aiche.org The resulting reagent can be used immediately in a subsequent "telescoped" flow reaction, which is highly advantageous for air- and moisture-sensitive compounds like this compound. vapourtec.com

Reactivity Profiles and Mechanistic Investigations of 2 Biphenylmagnesium Bromide

Nucleophilic Reactivity in Carbonyl Addition Reactions

2-Biphenylmagnesium bromide, as a Grignard reagent, functions as a potent nucleophile, with the biphenyl (B1667301) group acting as a carbanion. This reactivity is prominently featured in its additions to the electrophilic carbon of carbonyl groups. masterorganicchemistry.com The fundamental mechanism involves the nucleophilic attack of the biphenyl carbanion on the carbonyl carbon, which results in the formation of a tetrahedral alkoxide intermediate. fiveable.mepressbooks.pub Subsequent protonation during aqueous acidic workup yields the final alcohol product. fiveable.meorganicchemistrytutor.com

Additions to Aldehydes and Ketones for Alcohol Synthesis

The reaction of this compound with aldehydes and ketones is a direct and effective method for synthesizing secondary and tertiary alcohols, respectively. libretexts.orgchemguide.co.uk This process facilitates the formation of a new carbon-carbon bond between the biphenyl moiety and the carbonyl carbon. chemguide.co.uk

When this compound reacts with an aldehyde, the biphenyl group adds to the carbonyl carbon, and upon subsequent hydrolysis, a secondary alcohol is formed. pressbooks.pub In this product, the alcohol carbon is bonded to a hydrogen atom, the R-group from the original aldehyde, and the 2-biphenyl group.

In the case of ketones, which have two alkyl or aryl groups attached to the carbonyl carbon, the addition of this compound leads to the formation of a tertiary alcohol after workup. libretexts.orgstudy.com The resulting alcohol has three organic substituents—the two original groups from the ketone and the newly introduced 2-biphenyl group—attached to the hydroxyl-bearing carbon. study.com

Table 1: Synthesis of Alcohols from this compound and Carbonyl Compounds

| Carbonyl Reactant | Structure | Product Type | General Product Structure |

| Aldehyde | R-CHO | Secondary Alcohol | (C₁₂H₉)-CH(R)-OH |

| Ketone | R-CO-R' | Tertiary Alcohol | (C₁₂H₉)-C(R)(R')-OH |

Reactions with Esters and Amides

The reaction of this compound with esters also yields tertiary alcohols, but the mechanism involves a two-fold addition. fiveable.melibretexts.org The initial nucleophilic addition to the ester carbonyl forms a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the alkoxy group (-OR') to form a ketone. This newly formed ketone then rapidly reacts with a second equivalent of the Grignard reagent, leading to a tertiary alcohol in which two of the substituents on the alcohol carbon are 2-biphenyl groups. fiveable.melibretexts.org

Reactions with amides are more complex. While nucleophilic addition to the amide carbonyl can occur, primary and secondary amides possess acidic N-H protons that will react with the strongly basic Grignard reagent first in an acid-base reaction, quenching the reagent. libretexts.org Therefore, N,N-disubstituted amides are typically required. The initial addition forms a tetrahedral intermediate which, upon acidic workup, can lead to a ketone. If the intermediate is stable enough and excess Grignard reagent is present, further reaction is possible.

Stereochemical Considerations in Nucleophilic Additions

When this compound adds to a prochiral ketone or an aldehyde with a chiral center, the formation of stereoisomers is possible. The stereochemical outcome of such nucleophilic additions is influenced by several factors, including steric hindrance and the potential for chelation. nih.gov

The stereoselectivity of these reactions can often be predicted by established models. For additions to chiral aldehydes and ketones that lack a chelating group near the carbonyl, the Felkin-Anh model is often applied to predict the major diastereomer. This model considers the steric interactions between the incoming nucleophile (the 2-biphenyl group) and the substituents on the adjacent chiral center.

In cases where the substrate contains a Lewis basic atom (such as oxygen or nitrogen) at the α- or β-position relative to the carbonyl, chelation control can dictate the stereochemical outcome. nih.gov The magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the nearby heteroatom, forming a rigid cyclic intermediate. This chelation locks the conformation of the substrate, and the nucleophile preferentially attacks from the less sterically hindered face. nih.gov Studies on the closely related phenylmagnesium bromide have shown that factors like the solvent can also influence stereoselectivity in reactions with chiral carbonyl compounds. rsc.org

Cross-Coupling Reactions Involving this compound

Beyond its role as a nucleophile in addition reactions, this compound is a valuable partner in cross-coupling reactions for the formation of carbon-carbon bonds. These reactions, typically catalyzed by transition metals, allow for the coupling of the 2-biphenyl group with various organic electrophiles.

Transition Metal-Catalyzed Coupling with Alkyl Halides

This compound can be coupled with alkyl halides to form alkylated biphenyl derivatives. This transformation is a powerful tool for constructing complex organic frameworks. While various transition metals can catalyze such reactions, iron has emerged as a cost-effective and environmentally benign option. nih.gov

Research has demonstrated that iron(III) chloride (FeCl₃) can effectively catalyze the cross-coupling reaction between this compound and various alkyl bromides. asianpubs.orgasianpubs.org The reaction proceeds efficiently in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) as an additive. asianpubs.org The addition of TMEDA is crucial as it helps to suppress the formation of side products and stabilize the active catalytic species.

Optimal conditions for this transformation have been identified as using 5 mol% of FeCl₃ and 1.3 equivalents of TMEDA, with the reaction being carried out at -5 °C for a short duration of 30 minutes. asianpubs.orgasianpubs.org Under these conditions, a range of primary and secondary alkyl bromides can be successfully coupled with this compound to produce the corresponding 2-alkylbiphenyl products in good to excellent yields, reaching up to 92.3%. asianpubs.orgasianpubs.org The reaction is notable for its high efficiency and short reaction time. asianpubs.org

Table 2: Iron-Catalyzed Cross-Coupling of this compound with Alkyl Bromides

| Entry | Alkyl Bromide (R-Br) | Product (2-R-Biphenyl) | Yield (%) asianpubs.org |

| 1 | n-C₁₂H₂₅Br | 2-Dodecylbiphenyl | 92.3 |

| 2 | n-C₁₀H₂₁Br | 2-Decylbiphenyl | 91.5 |

| 3 | n-C₈H₁₇Br | 2-Octylbiphenyl | 88.6 |

| 4 | n-C₆H₁₃Br | 2-Hexylbiphenyl | 85.3 |

| 5 | n-C₄H₉Br | 2-Butylbiphenyl | 82.1 |

| 6 | cyclohexyl-Br | 2-Cyclohexylbiphenyl | 78.5 |

| 7 | iso-C₅H₁₁Br | 2-Isopentylbiphenyl | 75.3 |

| 8 | sec-C₄H₉Br | 2-sec-Butylbiphenyl | 72.8 |

| 9 | iso-C₃H₇Br | 2-Isopropylbiphenyl | 68.9 |

Reaction Conditions: this compound (1.3 equiv), Alkyl bromide (1.0 equiv), FeCl₃ (5 mol%), TMEDA (1.3 equiv), THF, -5 °C, 0.5 h. asianpubs.org

Copper-Catalyzed Processes

Copper complexes are effective catalysts for a variety of cross-coupling reactions involving Grignard reagents, including this compound. These processes are valuable for forming carbon-carbon bonds. While Grignard reagents are traditionally known for their reactions with carbonyls, their utility is significantly expanded through transition metal catalysis. In copper-catalyzed systems, the reaction of this compound with organic halides or other electrophiles proceeds efficiently.

The general mechanism for copper-catalyzed cross-coupling of a Grignard reagent (R-MgX) with an organic halide (R'-X) involves the formation of an organocuprate intermediate. This can be a Gilman-type cuprate (R₂CuMgX) or other copper species. The catalytic cycle typically involves oxidative addition of the organic halide to a Cu(I) species, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the Cu(I) catalyst.

In the context of this compound, these copper-catalyzed reactions allow for the coupling of the 2-biphenyl group to various alkyl or aryl moieties. For instance, the coupling with alkyl halides provides a direct route to 2-alkylbiphenyls. The choice of copper salt (e.g., CuI, CuBr₂, CuCl) and ligands can influence the reaction's efficiency and selectivity researchgate.net. Studies on similar systems have demonstrated that copper(I) iodide is a common and effective catalyst for coupling Grignard reagents with alkyl iodides rsc.org. The reactions are often performed in ethereal solvents like tetrahydrofuran (B95107) (THF) at temperatures ranging from -78 °C to room temperature rsc.orgnih.gov.

Applications in Suzuki-Miyaura-type Cross-Coupling for Ligand Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds, particularly in the synthesis of biaryl compounds libretexts.org. While this compound does not directly participate in the Suzuki-Miyaura catalytic cycle as the primary organometallic reagent, it serves as a crucial precursor for synthesizing organoboron reagents required for this reaction.

The most common method to prepare the necessary boronic acids or esters involves the reaction of a Grignard reagent with a borate ester, such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis libretexts.org. Therefore, this compound can be converted into 2-biphenylboronic acid.

This resulting 2-biphenylboronic acid can then be utilized in palladium-catalyzed Suzuki-Miyaura reactions to synthesize more complex, sterically hindered poly-aryl systems, which are common structural motifs in advanced materials and specialized ligands for catalysis. For example, coupling 2-biphenylboronic acid with an aryl halide allows for the construction of terphenyl or even more complex architectures. The development of sophisticated phosphine (B1218219) ligands has been critical to the success of these couplings, enabling reactions with less reactive substrates under milder conditions libretexts.org. The versatility of this approach makes it a powerful tool for creating custom ligands with tailored electronic and steric properties.

Annulation and Cyclization Reactions

This compound is a key reagent in metal-catalyzed annulation and cyclization reactions, providing a pathway to polycyclic aromatic hydrocarbons (PAHs), most notably phenanthrene (B1679779) and its derivatives. These reactions typically involve the coupling of the Grignard reagent with an alkyne, followed by an intramolecular cyclization cascade.

Metal-Catalyzed Benzannulation with Alkynes for Phenanthrene Synthesis

The synthesis of phenanthrenes can be efficiently achieved through the metal-catalyzed benzannulation of this compound with various internal and terminal alkynes. This strategy offers a modular and direct route to functionalized phenanthrene cores, which are prevalent in materials science and medicinal chemistry nih.gov. Both chromium and iron have been identified as effective catalysts for this transformation.

Chromium-Catalyzed Annulation Pathways

A chromium-catalyzed annulation reaction between 2-biarylmagnesium reagents, such as this compound, and alkynes provides a direct method for synthesizing phenanthrene derivatives nih.govelsevierpure.com. This process is typically catalyzed by a combination of a chromium salt (e.g., CrCl₃) and a bipyridine ligand. The reaction proceeds in moderate to good yields and is applicable to a range of aryl- and alkyl-substituted internal alkynes nih.govelsevierpure.com. A notable feature of this method is that it does not require an external oxidant; instead, an excess of the alkyne acts as a hydrogen acceptor nih.govelsevierpure.com.

| Entry | Alkyne | Product | Yield (%) |

| 1 | Diphenylacetylene | 9,10-Diphenylphenanthrene | 85 |

| 2 | 1,2-Diphenylethyne | 9,10-Diphenylphenanthrene | 85 |

| 3 | 1-Phenyl-1-propyne | 9-Methyl-10-phenylphenanthrene | 76 |

| 4 | 4-Octyne | 9,10-Dipropylphenanthrene | 71 |

Table 1: Examples of Chromium-Catalyzed Annulation of this compound with Alkynes. nih.gov

Iron-Catalyzed [4+2] Benzannulation

Iron catalysts offer a more economical and environmentally benign alternative for phenanthrene synthesis. An iron-catalyzed [4+2] benzannulation reaction has been developed using 2-biaryl Grignard reagents and alkynes nih.govresearchgate.net. The reaction is typically performed at room temperature in the presence of an iron(III) catalyst, such as Fe(acac)₃, a bipyridyl ligand, and a chlorine-based additive like 1,2-dichloro-2-methylpropane nih.govresearchgate.net. This methodology provides moderate to excellent yields of 9-substituted or 9,10-disubstituted phenanthrenes and tolerates sensitive functional groups like bromides and olefins nih.govresearchgate.net.

| Entry | Grignard Reagent | Alkyne | Product | Yield (%) |

| 1 | This compound | 1-Phenyl-1-propyne | 9-Methyl-10-phenylphenanthrene | 94 |

| 2 | This compound | 4-Octyne | 9,10-Dipropylphenanthrene | 85 |

| 3 | This compound | Phenylacetylene | 9-Phenylphenanthrene | 78 |

| 4 | 2-(p-Tolyl)phenylmagnesium bromide | 1-Phenyl-1-propyne | 2-Methyl-9-methyl-10-phenylphenanthrene | 91 |

Table 2: Examples of Iron-Catalyzed [4+2] Benzannulation with 2-Biaryl Grignard Reagents. nih.gov

Mechanistic Proposals for Metal-Mediated Cyclization

The mechanisms of these metal-mediated cyclizations are complex and are thought to involve several key steps. For the chromium-catalyzed process, deuterium-labeling experiments suggest a pathway involving multiple intramolecular C-H activation events on the chromium center nih.gov. A plausible mechanism begins with the formation of a diarylchromium species from the Grignard reagent. This is followed by the coordination and insertion of the alkyne into a chromium-carbon bond. The resulting chromacycle intermediate then undergoes a series of C-H activation and reductive elimination steps to form the phenanthrene product and regenerate the active catalyst.

For transition-metal-catalyzed cycloisomerization reactions in general, a common initial step is the π-complexation of the alkyne to the metal center nih.gov. This activation is followed by an intramolecular attack from the adjacent aryl ring. The resulting intermediate can then undergo further transformations, such as C-H activation and aromatization, to yield the final polycyclic aromatic product nih.govthieme.de. In the iron-catalyzed benzannulation, the reaction is proposed to proceed through a formal [4+2] cycloaddition, where the 2-biaryl Grignard acts as the four-carbon component and the alkyne serves as the two-carbon component, orchestrated by the iron catalyst.

Intramolecular Cyclization Pathways

While this compound is a valuable reagent for intermolecular reactions, its application in intramolecular cyclization is less common. However, it can be a precursor to species that undergo intramolecular cyclization. For instance, the tertiary alcohol formed from the reaction of cholestanone with this compound undergoes a smooth intramolecular Friedel-Crafts alkylation in the presence of a catalytic amount of methanesulfonic acid to produce cholestanofluorene in quantitative yield marquette.edu. This reaction proceeds via a cationic intermediate marquette.edu.

In another example, attempts to synthesize certain fluorene derivatives via intramolecular Friedel-Crafts cyclization of precursors derived from this compound were unsuccessful, likely due to steric hindrance mdpi.com.

Reactions with Heteroatom Electrophiles

This compound is a key reagent in the synthesis of biaryl phosphine ligands, which are crucial in catalysis. The reaction of this compound with a phosphine chloride, such as one derived from a phobane framework, in the presence of a copper(I) chloride catalyst, yields P-bridged biaryl phosphine ligands. researchgate.netnih.govrsc.org These ligands are effective in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions researchgate.netnih.govrsc.org.

The general synthetic approach involves the treatment of an aryl halide with magnesium to form the Grignard reagent, which is then reacted with a dialkylchlorophosphine in the presence of a catalytic amount of copper(I) chloride to generate the desired biaryl phosphine ligand nih.gov.

Table 1: Synthesis of Biaryl Phosphine Ligands

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

|---|

The reactivity of this compound extends to reactions with main group metal halides. For example, the reaction with lead(II) chloride has been reported, although specific details of the products and reaction conditions are not extensively documented in the provided search results.

Mechanistic Investigations of this compound Reactivity

Deuterium labeling is a powerful technique for elucidating reaction mechanisms involving Grignard reagents like this compound. By strategically incorporating deuterium atoms into the reactants, chemists can trace the fate of specific hydrogen atoms throughout a reaction, providing insights into bond-forming and bond-breaking steps.

In the context of chromium-catalyzed annulation of 2-biaryl Grignard reagents with alkynes to form phenanthrenes, deuterium-labeling experiments have been instrumental. ntu.edu.sg These studies have shed light on the reaction mechanism, which is thought to involve multiple intramolecular C-H activation processes on the chromium catalyst ntu.edu.sg.

The selectivity of Grignard reactions is a critical aspect, and understanding the factors that govern it is essential for synthetic applications. The formation of Grignard reagents can be accompanied by undesired side reactions, such as Wurtz coupling, where two organic halides couple in the presence of the metal. The selectivity of Grignard reagent formation can be influenced by factors such as the choice of solvent, reaction temperature, and the nature of the magnesium surface.

Competition kinetics can be employed to estimate the relative reactivities of different Grignard reagents. For instance, by comparing the reaction rates of a highly reactive Grignard reagent with a less reactive one in competition for a substrate, their relative reactivities can be determined. Such studies have revealed that the rate of reaction of some Grignard reagents may be limited by diffusion control.

Applications in Advanced Organic Synthesis and Materials Science Precursors

Synthesis of Complex Polycyclic Aromatic Hydrocarbons (PAHs)

2-Biphenylmagnesium bromide is instrumental in annulation reactions designed to build complex, multi-ring aromatic systems. These methods provide efficient pathways to phenanthrene-based structures, which are core components of various functional materials.

A modern and efficient method for synthesizing phenanthrene (B1679779) derivatives involves the chromium-catalyzed annulation of 2-biaryl Grignard reagents, such as this compound, with various alkynes. nih.govnih.govmdpi.com This approach is a notable improvement upon older iron-catalyzed methods, which required two equivalents of the Grignard reagent, with one being sacrificially used as a hydrogen acceptor. nih.gov In the chromium-catalyzed protocol, excess alkyne advantageously serves as the hydrogen acceptor, making the process more atom-economical. nih.govnih.gov

The reaction, catalyzed by CrCl₂ with a 2,2′-bipyridine (bpy) ligand, tolerates a wide array of substituents on both the alkyne and the biaryl Grignard reagent, consistently producing phenanthrenes in moderate to good yields. nih.gov Mechanistic studies suggest the process involves the formation of a 2-biarylchromium species, which then transforms into a metallafluorene hydride. nih.gov Subsequent insertion of an alkyne molecule into the chromium-hydride bond initiates a cascade that ultimately yields the phenanthrene product. nih.gov

| 2-Biaryl Grignard Reagent | Alkyne | Yield (%) | Reference |

|---|---|---|---|

| This compound | 4-Octyne | 85 | nih.gov |

| This compound | 1-Phenyl-1-propyne | 78 | nih.gov |

| 4'-Methoxy-2-biphenylmagnesium bromide | 4-Octyne | 82 | nih.gov |

The versatility of biaryl Grignard reagents extends to the synthesis of even more complex PAHs, such as bisphenanthrenes. In an iron-catalyzed [4+2] benzannulation reaction, 2-biaryl Grignard reagents react with alkynes to form phenanthrenes. chemicalbook.com When this reaction is applied to a substrate containing two alkyne moieties, specifically a 1,3-diyne, a double annulation occurs. The process takes place on both acetylenic units, leading directly to the formation of a bisphenanthrene derivative in a single procedure. chemicalbook.com This demonstrates a powerful strategy for rapidly building large, conjugated systems from readily available precursors.

Development of High-Value Ligands for Catalysis

This compound is a key starting material for the synthesis of bulky biaryl phosphine (B1218219) ligands, which are crucial for enhancing the efficacy of transition metal catalysts in a variety of cross-coupling reactions.

P-bridged biaryl phosphine ligands, which feature rigid, sterically demanding frameworks, are synthesized using this compound. In a typical procedure, a phosphine chloride containing a bridged bicyclic system, such as phobane chloride, is reacted with this compound. chemicalbook.com This coupling reaction, often facilitated by a copper(I) chloride catalyst, attaches the 2-biphenyl group to the phosphorus atom, yielding the final biaryl phosphacycle ligand. chemicalbook.com This synthetic route provides reliable access to a family of ligands whose steric and electronic properties can be fine-tuned for specific catalytic applications. chemicalbook.com

| Phosphine Precursor | Grignard Reagent | Resulting Ligand Type | Isolated Yield (%) | Reference |

|---|---|---|---|---|

| Phobane[3.3.1] chloride | This compound | Biarylphobane[3.3.1] | 64 | chemicalbook.com |

| Phobane[4.2.1] chloride | This compound | Biarylphobane[4.2.1] | Not specified |

The biaryl phosphine ligands synthesized from this compound are highly effective in palladium-catalyzed cross-coupling reactions. Their bulky and electron-rich nature is critical for promoting challenging transformations. For instance, these ligands have been successfully used in the palladium-catalyzed α-arylation of ketones, a key reaction for forming carbon-carbon bonds in the synthesis of pharmaceuticals and other fine chemicals.

The steric hindrance provided by the biaryl backbone of the ligand is believed to prevent the formation of inactive catalyst complexes, thereby maintaining high catalytic activity. The performance of these ligands has also been demonstrated in Suzuki-Miyaura cross-coupling reactions, where they enable the efficient coupling of a diverse range of aryl halides, including challenging sterically hindered and heterocyclic substrates, often at room temperature. chemicalbook.com The use of these specialized ligands leads to higher product yields and allows reactions to proceed under milder conditions.

Construction of Advanced Molecular Architectures

The role of this compound as a fundamental building block is central to the construction of advanced molecular architectures. The synthesis of complex PAHs like phenanthrenes and bisphenanthrenes (Section 4.1) and the creation of high-value phosphine ligands for catalysis (Section 4.2) are prime examples of this capability. These molecules are not merely synthetic targets but are themselves components of more complex functional systems. The phenanthrene core is a recurring motif in materials science and medicinal chemistry, while the biaryl phosphine ligands are enabling tools that push the boundaries of what is possible in chemical synthesis. By providing a reliable route to the 2-biphenyl moiety, this compound facilitates the bottom-up construction of molecules with tailored electronic, optical, and catalytic properties.

Synthesis of Diaza-Analogues of Fluorenone and Spirobifluorene Systems

This compound serves as a key reagent in the synthesis of complex heterocyclic structures, notably in the creation of diaza-analogues of fluorenone and spirobifluorene. In a documented synthetic pathway, this Grignard reagent is instrumental in constructing the core of these intricate molecules.

The process involves the reaction of this compound with a 2-aryl-3,4-diazafluorenone. This addition reaction targets the carbonyl group of the diazafluorenone, leading to the formation of a tertiary fluoren-9-ol intermediate. This step is crucial for building the spirocyclic junction. The reaction is typically carried out under reflux conditions in a tetrahydrofuran (B95107) (THF) solvent to ensure the reaction proceeds to completion. Researchers have found that while most of the tertiary fluoren-9-ol intermediates can be isolated and purified, their solubility can vary depending on the specific aryl substituents. nih.gov

Following the formation of the alcohol intermediate, an acid-catalyzed intramolecular cyclization and dehydration step yields the final spirobifluorene system. This synthetic route is valued for its generality, enabling the creation of a diverse range of diazafluorenones and their subsequent conversion into previously inaccessible heterocycle-fused spirobifluorene compounds. nih.gov These resulting spiro compounds, which contain both 4-azafluorene and pyridazine (B1198779) fragments, are of interest for their unique three-dimensional structures and potential applications in materials science. nih.gov

Table 1: Reaction Conditions for the Synthesis of Tertiary Fluoren-9-ol Intermediate

| Parameter | Value |

| Grignard Reagent | This compound |

| Substrate | 2-aryl-3,4-diazafluorenone |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Condition | Reflux |

| Duration | 12 hours |

| Workup | Quenched with saturated aqueous NH4Cl |

This table summarizes the typical conditions used for the Grignard addition step as described in the synthesis of diaza-analogue spirobifluorene systems. nih.gov

Formation of Organometallic Clusters (e.g., Diplumbanes)

Role in Building Blocks for Functional Materials (e.g., conjugated systems, polymers, resins)

This compound is a valuable building block for creating precursors used in the synthesis of functional materials. The biphenyl (B1667301) unit it provides is a common and important structural motif in conjugated systems, polymers, and resins due to its rigid and planarizable nature, which can facilitate π-electron delocalization.

While direct polymerization of this compound itself is not a commonly cited method, its primary role is in the synthesis of more complex monomers. For instance, it can be used to introduce the 2-biphenyl group onto a core molecule, which can then be functionalized with other groups (such as vinyl, ethynyl, or boronic esters) suitable for established polymerization techniques like Suzuki-Miyaura coupling, Sonogashira coupling, or Diels-Alder reactions. nih.gov The resulting polymers, often polyphenylenes or derivatives, are investigated for their thermal stability and potential use in optoelectronic applications. nih.gov

In the context of resins, Grignard reagents like this compound can be employed to synthesize poly-functional molecules that act as cross-linking agents or form the core of dendritic polymers. The introduction of the bulky and rigid biphenyl group can significantly influence the final properties of a resin, such as its thermal stability, mechanical strength, and refractive index.

Spectroscopic and Structural Elucidation of 2 Biphenylmagnesium Bromide Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic and organometallic compounds in solution. It provides detailed information about the chemical environment of magnetically active nuclei.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, is fundamental for identifying the products of reactions involving 2-biphenylmagnesium bromide. uobasrah.edu.iq The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

For instance, in the characterization of biphenyl (B1667301) derivatives, which are common products, specific chemical shifts in both ¹H and ¹³C NMR spectra confirm the successful formation of the biphenyl structure. rsc.orgchemicalbook.com

| Compound | Technique | Solvent | Chemical Shifts (δ, ppm) |

| 2-Bromo-2'-butylbiphenyl | ¹H NMR | CDCl₃ | Specific signals corresponding to the butyl group and the distinct aromatic protons of the substituted biphenyl rings. beilstein-journals.org |

| 2-Bromo-2'-butylbiphenyl | ¹³C NMR | CDCl₃ | Resonances indicating the carbon atoms of the butyl chain and the 12 aromatic carbons, shifted according to their substitution pattern. beilstein-journals.org |

| 4'-Methoxy-[1,1'-biphenyl]-2-carbonitrile | ¹H NMR | CDCl₃ | 7.74 (dd, J = 7.8, 1.3 Hz, 1H), 7.61 (td, J = 7.7, 1.4 Hz, 1H), 7.54–7.47 (m, 3H), 7.39 (td, J = 7.6, 1.2 Hz, 1H), 7.05–6.99 (m, 2H), 3.86 (s, 3H). dtu.dk |

| 4'-Methoxy-[1,1'-biphenyl]-2-carbonitrile | ¹³C NMR | CDCl₃ | 145.7, 138.3, 133.9, 132.9, 130.2, 127.7, 118.9, 111.4. dtu.dk |

Two-dimensional (2D) NMR techniques are invaluable for elucidating complex structures by showing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through three bonds (³JHH). It helps in tracing out the connectivity of proton networks within a molecule. libretexts.orgsdsu.edu

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached carbons (¹JCH), providing unambiguous C-H bond information. sdsu.edu

Together, these multi-dimensional techniques provide a powerful toolkit for the complete assignment of ¹H and ¹³C spectra of complex derivatives, offering deep mechanistic insights into their formation. science.govnih.gov

Characterizing the transient intermediates in Grignard reactions is challenging due to their high reactivity and complex equilibria in solution. The exact structure of Grignard reagents, often represented as a simple RMgX, is more accurately described by the Schlenk equilibrium, involving species like R₂Mg and MgX₂. Advanced NMR techniques can be employed to study these dynamic systems. While direct observation of the this compound intermediate might be difficult, NMR can be used to monitor the reaction progress, observing the consumption of starting materials and the emergence of product signals, thereby providing indirect evidence about the nature and reactivity of the intermediates.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and stereochemistry.

For complex molecules derived from this compound that possess stereocenters, single-crystal X-ray diffraction is the gold standard for unambiguously determining their relative and absolute stereochemistry. The diffraction pattern of a single crystal can be used to generate a detailed 3D model of the molecule, confirming the exact spatial arrangement of its atoms and the connectivity between them. This is particularly crucial when reactions could potentially yield multiple stereoisomers.

The structure of Grignard reagents in the solid state often involves complex coordination with solvent molecules, typically tetrahydrofuran (B95107) (THF) or diethyl ether. X-ray crystallography can reveal these structures. For example, studies on related organomagnesium compounds have shown that they can exist as monomers, dimers, or larger aggregates, with the magnesium centers often adopting a distorted tetrahedral geometry. acs.org The magnesium atom is coordinated to the biphenyl group, the bromide, and one or more solvent molecules, which stabilize the complex. These structural details are vital for understanding the reactivity and mechanism of the Grignard reagent. acs.org

Mass Spectrometry in Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and can aid in its structural elucidation. In the context of reactions with this compound, MS is primarily used to confirm the identity of the final products.

High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the molecular mass with very high precision (typically to four or five decimal places). This allows for the calculation of a unique elemental formula, providing strong evidence for the identity of a newly synthesized compound. For example, in manganese-catalyzed cross-coupling reactions, mass spectrometry is used to identify the resulting biphenyl derivatives. dtu.dk The formation of biphenyl as a side product is a common occurrence in Grignard reactions and can also be identified by its characteristic molecular ion peak. libretexts.org

| Analytical Method | Application | Information Obtained |

| NMR Spectroscopy | Product Characterization | ¹H and ¹³C chemical shifts, coupling constants, establishing connectivity. |

| 2D NMR (COSY, HSQC, HMBC) | Detailed Structural Elucidation | H-H, C-H (1-bond), and C-H (long-range) correlations for unambiguous assignments. science.gov |

| X-ray Crystallography | Solid-State Structure | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry. |

| Mass Spectrometry (MS/HRMS) | Product Confirmation | Molecular weight and elemental formula. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

The accurate mass is calculated by summing the masses of the most abundant isotopes of each element present in the molecule. Based on this, the theoretical monoisotopic mass of this compound can be determined with a high degree of precision. This calculated value serves as a crucial reference point for the identification of the compound in a sample using HRMS.

In a hypothetical HRMS analysis of a this compound derivative, the experimentally measured mass-to-charge ratio (m/z) would be compared to the calculated theoretical value. A close correlation between the experimental and theoretical mass, typically within a few parts per million (ppm), would provide strong evidence for the presence and elemental composition of the target compound.

Below is a data table illustrating the theoretical accurate mass calculation for this compound.

| Element | Number of Atoms | Isotopic Mass (amu) | Total Mass (amu) |

| Carbon (¹²C) | 12 | 12.000000 | 144.000000 |

| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |

| Bromine (⁷⁹Br) | 1 | 78.918337 | 78.918337 |

| Magnesium (²⁴Mg) | 1 | 23.985042 | 23.985042 |

| Total | 255.973804 |

Note: This table represents a theoretical calculation. Experimental values may vary slightly.

Applications in Reaction Pathway Analysis

While specific studies detailing the use of HRMS for the reaction pathway analysis of this compound are not prominently documented, the application of mass spectrometry in monitoring Grignard reactions, in general, is a well-established practice. Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be employed to study reactive intermediates and elucidate reaction mechanisms.

In the context of this compound, HRMS could theoretically be utilized to:

Identify Intermediates: By analyzing aliquots of a reaction mixture at various time points, it may be possible to detect and identify transient intermediates formed during a reaction involving this compound. The accurate mass measurement provided by HRMS would be instrumental in determining the elemental composition of these fleeting species.

Characterize Byproducts: Grignard reactions are often accompanied by the formation of byproducts. HRMS can be a powerful tool for the definitive identification of these secondary products, providing insights into competing reaction pathways. For instance, the formation of biphenyl through homocoupling of the Grignard reagent is a common side reaction, and its presence could be confirmed by its accurate mass.

Monitor Reaction Progress: By coupling HRMS with a suitable sampling technique, it is possible to monitor the consumption of reactants and the formation of products over time. This data can provide valuable kinetic information about the reaction.

It is important to note that the high reactivity and instability of Grignard reagents present challenges for direct analysis by some mass spectrometry techniques. Specialized ionization methods and careful experimental design are often required to obtain meaningful data.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations on Reactivity and Selectivity

DFT has become a cornerstone of computational chemistry for studying the properties and reactions of Grignard reagents. researchgate.net These calculations provide valuable insights into bond characteristics, transition states, and reaction energetics.

Modeling Carbon-Magnesium Bond Characteristics and Reactivity

The carbon-magnesium (C-Mg) bond is central to the reactivity of any Grignard reagent. In 2-biphenylmagnesium bromide, this bond is between an sp²-hybridized carbon of the biphenyl (B1667301) group and the magnesium atom. Quantum chemical calculations on analogous aryl Grignard reagents reveal a highly polar covalent bond, with significant ionic character. This polarization results in a nucleophilic carbon atom, which is the basis of the Grignard reagent's reactivity.

Computational models can quantify properties of the C-Mg bond, such as its length, bond dissociation energy (BDE), and the partial charges on the carbon and magnesium atoms. For instance, studies on phenylmagnesium bromide can provide a reasonable approximation for the C-Mg bond in this compound. The presence of the second phenyl ring in the ortho position may introduce steric and electronic effects that subtly modulate these properties.

Table 1: Illustrative DFT-Calculated Properties of Aryl Grignard C-Mg Bonds (Generic) This table is illustrative and based on general data for aryl Grignard reagents, as specific data for this compound is not readily available.

| Property | Typical Calculated Value Range | Significance |

|---|---|---|

| C-Mg Bond Length | 2.1 - 2.2 Å | Indicates the distance between the carbon and magnesium nuclei. |

| Bond Dissociation Energy (BDE) | 50 - 65 kcal/mol | Represents the energy required to break the C-Mg bond homolytically. |

| Partial Charge on Carbon (NBO) | -0.6 to -0.8 e | Quantifies the nucleophilicity of the carbon atom. |

| Partial Charge on Magnesium (NBO) | +1.0 to +1.2 e | Indicates the electrophilic character of the magnesium atom. |

Transition State Analysis for Reaction Pathways

Transition state theory is fundamental to understanding reaction rates and mechanisms. Computational methods are employed to locate and characterize the transition state (TS) structures for reactions involving Grignard reagents. researchgate.net For this compound, this would involve modeling its reactions with various electrophiles, such as carbonyl compounds.

The geometry and energy of the transition state determine the activation energy of the reaction, which in turn governs the reaction rate. For Grignard additions to carbonyls, the transition state often involves a six-membered ring structure where the magnesium atom coordinates with the carbonyl oxygen. wikipedia.org DFT calculations can elucidate the intricate details of these transition states, including bond-forming and bond-breaking distances.

Computational Investigations of Reaction Mechanisms

Computational chemistry provides a virtual laboratory to explore complex reaction mechanisms at the molecular level.

Simulations of Catalytic Cycles in Metal-Mediated Reactions

While this compound is a reagent rather than a catalyst, it is frequently used in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Kumada coupling. In these catalytic cycles, the Grignard reagent participates in the transmetalation step, transferring the biphenyl group to the transition metal center (e.g., palladium or nickel).

Prediction of Reaction Outcomes and Product Distributions

Computational models, increasingly augmented by machine learning, are being developed to predict the outcomes of chemical reactions. acs.org For reactions involving this compound, theoretical calculations can predict the regioselectivity and stereoselectivity. By comparing the activation energies of different possible reaction pathways, the most likely product can be identified. For instance, in reactions with multifunctional electrophiles, DFT can help predict which functional group will preferentially react with the Grignard reagent.

Conformational Analysis and Electronic Structure Calculations

The three-dimensional structure and electronic properties of this compound are key to its reactivity.

The biphenyl moiety itself is not planar due to steric hindrance between the ortho hydrogens of the two phenyl rings. The dihedral angle between the planes of the two rings is a critical conformational parameter. libretexts.org The attachment of the magnesium bromide group at the 2-position will further influence the preferred conformation due to steric interactions and potential coordination of the solvent to the magnesium center. Computational conformational searches can identify the lowest energy conformers of this compound in the gas phase and in solution.

Electronic structure calculations provide information about the distribution of electrons within the molecule. This includes mapping the molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would show a high negative potential around the carbon atom bonded to magnesium, consistent with its nucleophilic character.

Influence of Biphenyl Moiety on Reagent Geometry and Reactivity

The geometry and reactivity of a Grignard reagent are significantly influenced by the steric and electronic properties of its organic substituent. The biphenyl moiety in this compound is expected to introduce distinct features compared to a simple phenyl group.

Geometric Influence:

The primary geometric parameters of interest in a Grignard reagent are the bond lengths and angles around the central magnesium atom. In ethereal solutions, Grignard reagents typically exist as tetra-coordinate magnesium species, complexed with two solvent molecules. For phenylmagnesium bromide dietherate, the magnesium atom adopts a distorted tetrahedral geometry. wikipedia.org

The introduction of a second phenyl ring at the ortho-position of the C-Mg bond in this compound is predicted to induce notable steric hindrance. This steric bulk would likely lead to:

Elongation of the Mg-C bond: The increased steric repulsion between the biphenyl group and the solvent molecules coordinated to the magnesium atom would likely cause a lengthening of the bond between the magnesium and the biphenyl carbon.

Alteration of bond angles: The C-Mg-Br and C-Mg-O bond angles are expected to deviate from those in phenylmagnesium bromide to accommodate the bulky biphenyl ligand. The C-Mg-Br angle might increase to minimize steric clashes.

Electronic Influence:

The biphenyl group can also exert electronic effects that modulate the reactivity of the Grignard reagent. The two phenyl rings in biphenyl are not typically coplanar in the ground state due to steric hindrance between the ortho-hydrogens. This torsional angle influences the extent of π-conjugation between the rings.

Inductive and Resonance Effects: The additional phenyl ring can act as an electron-withdrawing group through inductive effects and can also participate in resonance. These electronic factors can influence the nucleophilicity of the carbanionic carbon attached to the magnesium. A slight delocalization of the negative charge into the biphenyl system might slightly reduce the nucleophilicity of the reagent compared to simpler alkyl or aryl Grignard reagents.

Reactivity Implications:

The combined steric and electronic effects of the biphenyl moiety have direct consequences for the reactivity of this compound.

Steric Hindrance: The significant steric bulk of the 2-biphenyl group can hinder its approach to sterically congested electrophiles. This can lead to lower reaction rates or a different product distribution compared to less hindered Grignard reagents.

Nucleophilicity: While the electronic effects might slightly temper its nucleophilicity, this compound is still expected to be a potent nucleophile, capable of participating in a wide range of Grignard reactions. The interplay between steric hindrance and electronic effects will ultimately govern its reactivity profile in specific chemical transformations.

Interactive Data Table: Predicted Geometric Parameters

The following table presents a hypothetical comparison of key geometric parameters for phenylmagnesium bromide (based on experimental data) and predicted values for this compound, illustrating the expected influence of the biphenyl moiety.

| Compound | Mg-C Bond Length (Å) | Mg-Br Bond Length (Å) | C-Mg-Br Bond Angle (°) |

| Phenylmagnesium bromide | ~2.20 wikipedia.org | ~2.44 wikipedia.org | ~110-115 |

| This compound (Predicted) | > 2.20 | ~2.44 | > 115 |

Note: The values for this compound are predictive and based on theoretical considerations of steric effects.

Future Research Directions and Emerging Applications

Development of Sustainable and Green Synthetic Protocols for 2-Biphenylmagnesium Bromide

The traditional synthesis of Grignard reagents, including this compound, often relies on volatile and flammable ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF). A significant future direction lies in the adoption of greener alternatives. 2-Methyltetrahydrofuran (2-MeTHF), a bio-based solvent, presents a promising option with a higher boiling point and lower miscibility with water, which can simplify reaction work-ups and reduce solvent loss. riekemetals.com Research into the efficiency and reactivity of this compound formation and subsequent reactions in 2-MeTHF is an active area of investigation.

Another sustainable approach is the use of mechanochemistry, specifically ball milling, to prepare Grignard reagents. This technique can dramatically reduce or even eliminate the need for solvents, thereby minimizing waste and energy consumption. chemrxiv.org The application of mechanochemistry to the synthesis of this compound could offer a more environmentally benign and potentially more efficient route to this important reagent.

Exploration of Novel Catalytic Systems for this compound Transformations

The development of novel catalytic systems for cross-coupling reactions involving this compound is a key area for future exploration. While palladium and nickel catalysts are well-established, there is a growing interest in using more earth-abundant and less toxic metals like iron. Iron-catalyzed cross-coupling reactions have shown great promise for the reaction of biphenylmagnesium bromide with alkyl halides. asianpubs.org For instance, the use of iron(III) chloride (FeCl3) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to effectively catalyze the coupling of biphenylmagnesium bromide with various alkyl bromides, affording the corresponding alkylbiphenyls in good to excellent yields. asianpubs.orgresearchgate.net

Further research is directed towards the use of N-heterocyclic carbenes (NHCs) as ligands in these catalytic systems. Chiral NHCs, in particular, offer the potential for asymmetric catalysis, opening up new avenues for the synthesis of enantiomerically enriched biphenyl (B1667301) derivatives. researchgate.netresearchgate.netrsc.orgrsc.org The combination of iron catalysts with chiral NHC ligands could lead to highly efficient and stereoselective cross-coupling reactions of this compound. nih.govnih.gov

Below is a summary of representative iron-catalyzed cross-coupling reactions of biphenylmagnesium bromide with alkyl halides:

| Alkyl Halide | Catalyst System | Product | Yield (%) | Reference |

| n-Dodecyl bromide | FeCl3/TMEDA | n-Dodecylbiphenyl | 92.3 | asianpubs.org |

| n-Octyl bromide | FeCl3/TMEDA | n-Octylbiphenyl | 91.5 | asianpubs.org |

| n-Hexyl bromide | FeCl3/TMEDA | n-Hexylbiphenyl | 89.7 | asianpubs.org |

Application in Asymmetric Synthesis and Chiral Induction

A major frontier for the application of this compound is in the field of asymmetric synthesis to generate axially chiral biaryl compounds. researchgate.netnih.govrsc.org These molecules, which possess chirality due to restricted rotation around the C-C bond connecting the two aryl rings, are important as chiral ligands and in pharmaceutical applications.

One promising strategy involves the diastereoselective reaction of this compound with chiral electrophiles, such as aldehydes or imines bearing a chiral auxiliary. The inherent steric bulk of the 2-biphenyl group can influence the stereochemical outcome of the addition reaction, leading to the preferential formation of one diastereomer. rsc.orgnih.govnih.gov Subsequent removal of the chiral auxiliary would then afford the enantiomerically enriched biphenyl product.

Another approach is the use of chiral catalysts, such as chiral N-heterocyclic carbenes complexed to a transition metal, to control the enantioselectivity of cross-coupling reactions involving this compound. researchgate.netresearchgate.netrsc.orgrsc.orgnih.gov This would allow for the direct synthesis of non-racemic, axially chiral biaryls from achiral starting materials. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and reactions of this compound into continuous flow systems and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. researchgate.netresearchgate.netchemrxiv.orguni-muenchen.de Grignard reagent formation is often exothermic and can be difficult to control on a large scale in traditional batch reactors. youtube.commiracosta.edu Flow reactors, with their high surface-area-to-volume ratio, allow for excellent heat transfer and precise temperature control, mitigating the risks associated with exothermic reactions. researchgate.net

The continuous preparation of this compound in a flow reactor, followed by its immediate reaction with an electrophile in a subsequent reactor, would enable a streamlined and automated process. This approach minimizes the handling of the sensitive Grignard reagent and allows for the rapid optimization of reaction conditions. Such automated systems are particularly valuable in the pharmaceutical industry for the synthesis of libraries of biphenyl-containing compounds for drug discovery.

Computational Design of New Reactions Leveraging this compound Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the reactivity of organometallic compounds like this compound. nih.govnih.gov DFT calculations can provide insights into the structure of the Grignard reagent in solution, including the complex Schlenk equilibrium, which involves the disproportionation of the Grignard reagent into its corresponding diorganomagnesium and magnesium dihalide species. researchgate.net

Future research will likely focus on using computational models to design novel reactions that exploit the specific reactivity of this compound. nih.gov By modeling the transition states of potential reactions, it is possible to predict their feasibility and stereochemical outcomes. This in silico approach can accelerate the discovery of new synthetic methodologies and reduce the need for extensive experimental screening. For example, computational studies could be employed to design new chiral ligands that would be most effective in inducing asymmetry in reactions involving this compound.

Utilization in the Synthesis of Advanced Functional Materials and Optoelectronic Compounds

The biphenyl unit is a common structural motif in a variety of advanced functional materials, including conjugated polymers and molecules for optoelectronic applications such as organic light-emitting diodes (OLEDs). rsc.orgnih.govnih.govgoogleapis.com this compound serves as a key building block for introducing this moiety into larger molecular architectures.

In the synthesis of conjugated polymers, this compound can be used in Kumada catalyst-transfer polycondensation reactions to create polymers with a poly(biphenylene) backbone. These materials are of interest for their potential use in organic electronics.

Furthermore, this compound is a valuable reagent for the synthesis of hole-transporting materials (HTMs) used in OLEDs. The biphenyl group can enhance the thermal and morphological stability of these materials, leading to improved device performance and longevity. Future research will focus on the design and synthesis of novel HTMs and other optoelectronic materials derived from this compound with tailored electronic and photophysical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.